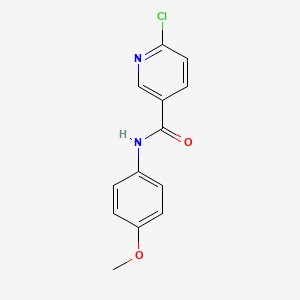

6-chloro-N-(4-methoxyphenyl)nicotinamide

描述

Overview of the Nicotinamide (B372718) Scaffold in Medicinal Chemistry Research

The nicotinamide, or pyridine-3-carboxamide, framework is a privileged scaffold in medicinal chemistry, largely due to its central role in biological systems. nih.gov As a vitamer of vitamin B3, nicotinamide is a fundamental precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.gov These molecules are pivotal in a vast array of metabolic redox reactions, DNA repair, cell signaling, and the regulation of enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs).

This inherent biological relevance has made the nicotinamide structure a fertile ground for the design of therapeutic agents. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. nih.govebi.ac.uk The pyridine (B92270) ring and its associated carboxamide group provide key hydrogen bonding and aromatic interaction points, allowing for effective binding to a diverse range of biological targets. Consequently, the nicotinamide scaffold is a common feature in numerous therapeutic agents and compounds under investigation for various diseases.

Rationale for the Investigation of Substituted Nicotinamide Analogs

The core principle behind investigating substituted nicotinamide analogs lies in the concept of structure-activity relationships (SAR). drugdesign.org SAR studies explore how modifying a molecule's chemical structure affects its biological activity. By strategically adding, removing, or replacing specific functional groups on the parent nicotinamide scaffold, medicinal chemists can fine-tune a compound's properties to achieve a desired therapeutic effect. drugdesign.org

Historical Context and Prior Academic Work on Related Pyridine Carboxamides

The exploration of pyridine carboxamides as bioactive compounds is not a new endeavor. A notable early success in a related field was the commercialization of boscalid, a pyridine carboxamide derivative, by BASF for its broad-spectrum fungicidal properties. nih.gov This demonstrated the potential of this chemical class in agrochemical applications and spurred further investigation into its wider biological activities.

In the realm of human health, academic research has explored pyridine carboxamides for various therapeutic applications. Scientists have designed and synthesized numerous derivatives to target specific enzymes and disease pathways. For example, series of nicotinamide derivatives have been created and tested as inhibitors of succinate (B1194679) dehydrogenase (SDH) for their fungicidal potential and as histone deacetylase (HDAC) inhibitors for cancer therapy. Furthermore, the pyridine core is prevalent in compounds evaluated for antiplasmodial activity against malaria. These historical and ongoing efforts have built a substantial body of knowledge, providing a foundation for the design and investigation of new, more complex analogs like 6-chloro-N-(4-methoxyphenyl)nicotinamide.

Research Objectives and Scope for this compound

The synthesis of this compound would likely follow established chemical principles for amide bond formation. A standard synthetic route would involve the reaction of 6-chloronicotinoyl chloride with 4-methoxyaniline. This is a common and facile one-step coupling reaction used to create various nicotinamide derivatives. nih.gov

The research objectives for synthesizing and testing this compound would likely involve screening it for a range of biological activities characteristic of the nicotinamide class, such as:

Antifungal Activity: Following the precedent set by compounds like boscalid. nih.gov

Enzyme Inhibition: Testing against enzyme families known to be modulated by nicotinamides, such as PARPs or HDACs.

Antiproliferative Activity: Evaluating its potential as an anticancer agent against various cancer cell lines.

The scope would encompass the chemical synthesis, structural characterization (e.g., via NMR and mass spectrometry), and subsequent biological evaluation to establish a structure-activity relationship for this specific substitution pattern.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKBBLEUSPBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro N 4 Methoxyphenyl Nicotinamide

Established Synthetic Routes for 6-chloro-N-(4-methoxyphenyl)nicotinamide

The primary and most established route for the synthesis of this compound revolves around the acylation of 4-methoxyaniline with a derivative of 6-chloronicotinic acid. This approach is a cornerstone of amide bond formation in organic chemistry.

Multi-Step Synthesis Pathways and Strategies

A common and effective multi-step synthesis commences with 6-chloronicotinic acid. The carboxylic acid is first converted to a more reactive acylating agent, typically an acyl chloride. This activation step is crucial as the direct amidation of a carboxylic acid with an amine is often thermodynamically unfavorable and requires harsh conditions.

The synthesis can be outlined as follows:

Activation of 6-chloronicotinic acid: 6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 6-chloronicotinoyl chloride. This reaction is typically performed in an inert solvent, and a catalytic amount of a suitable reagent like dimethylformamide (DMF) can be added to facilitate the reaction.

Amide Bond Formation: The resulting 6-chloronicotinoyl chloride is then reacted with 4-methoxyaniline (p-anisidine) to form the desired product, this compound. This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

A representation of this synthetic pathway is depicted below:

Optimization of Reaction Conditions and Catalytic Approaches

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the nature of the base used in the amidation step.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | Options | Considerations |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The solvent should be inert to the reactants and facilitate the dissolution of both the acyl chloride and the amine. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | The base should be non-nucleophilic to avoid competing reactions with the acyl chloride. |

In recent years, catalytic direct amidation reactions have gained prominence as a more atom-economical alternative to the traditional acyl chloride method. These methods bypass the need for the pre-activation of the carboxylic acid. Catalysts based on boric acid and its derivatives have been shown to be effective in promoting the direct condensation of carboxylic acids and amines with the removal of water. While specific application to this compound is not extensively documented, this approach represents a promising avenue for a more streamlined synthesis.

Spectroscopic and Chromatographic Characterization Techniques in Synthesis Research (e.g., ¹H NMR, ¹³C NMR, MS, IR)

The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the amide N-H proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method identifies the different carbon environments within the molecule. The spectrum would display distinct peaks for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methoxy carbon.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would exhibit a molecular ion peak corresponding to the mass of this compound.

IR (Infrared Spectroscopy): IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands would include the N-H stretching vibration of the amide, the C=O stretching of the amide (Amide I band), and C-N stretching and N-H bending vibrations (Amide II band).

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (pyridine and phenyl rings), singlet for -OCH₃, broad singlet for -NH |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, methoxy carbon |

| MS | Molecular ion peak corresponding to C₁₃H₁₁ClN₂O₂ |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1540 (N-H bend and C-N stretch) |

Exploration of Novel Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemistry, novel synthetic approaches are being explored to minimize the environmental impact of chemical processes.

Application of Green Chemistry Principles in Synthetic Development

Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. In the context of synthesizing this compound, this could involve:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the amidation reaction presents a green alternative. rsc.orgrsc.orgresearchgate.net These reactions can often be performed in more environmentally benign solvents and at milder temperatures. rsc.orgrsc.orgresearchgate.net For instance, a lipase (B570770) could potentially catalyze the direct amidation of 6-chloronicotinic acid or its ester with 4-methoxyaniline. rsc.orgrsc.orgresearchgate.net

Avoiding Hazardous Reagents: Replacing hazardous reagents like thionyl chloride with greener alternatives or adopting catalytic methods that avoid their use altogether is a key goal.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. asianpubs.org

A potential microwave-assisted protocol for the synthesis of this compound could involve the rapid heating of a mixture of 6-chloronicotinic acid and 4-methoxyaniline in the presence of a suitable coupling agent or catalyst. This method offers the advantages of speed and efficiency, which are highly desirable in modern synthetic chemistry. asianpubs.org

Flow Chemistry Applications for Compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. While specific literature on the flow synthesis of this compound is not abundant, the principles of this technology can be applied to its production, drawing parallels from the synthesis of structurally related molecules.

Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, where reactions occur under precisely controlled conditions. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction time and temperature.

Recent advancements have demonstrated the utility of micro-flow technologies in pharmaceutical production. For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been successfully performed in a micro-packed bed reactor. mit.edu This process achieved quantitative and chemoselective conversion of the nitro group to a primary amine, showcasing the potential of flow chemistry for modifying nicotinamide derivatives. mit.edu Such a setup could be adapted for modifications of this compound.

Furthermore, the synthesis of complex molecules like Rufinamide, an antiepileptic agent, has been achieved through multi-step continuous flow processes. researchgate.net These syntheses often involve the in-situ generation and consumption of reactive intermediates, thereby enhancing safety. researchgate.net The principles applied in these examples, such as precise control over reaction parameters and the use of immobilized catalysts, are directly applicable to the synthesis of this compound and its derivatives.

The table below outlines key parameters and findings from relevant flow chemistry applications that could inform the production of the target compound.

| Parameter | Finding/Observation | Potential Relevance to this compound |

| Reactor Type | Micro-packed bed reactor | Could be used for catalytic modifications of the molecule. |

| Catalyst | Stabilized Pd nanoparticle-organic-silica | Demonstrates the use of heterogeneous catalysts for selective transformations. |

| Reaction Time | Rapid, with high throughput | Flow chemistry can significantly reduce production time. |

| Safety | In-situ generation and consumption of hazardous reagents | Enhances the safety profile of the synthesis. |

| Scalability | Readily scalable by extending operation time or using parallel reactors | Allows for seamless transition from laboratory to production scale. |

Strategies for Derivatization and Analog Synthesis of this compound

The derivatization of this compound is a key strategy for exploring its structure-activity relationships and developing new chemical entities. Modifications can be targeted at three main regions of the molecule: the nicotinamide heterocyclic ring, the 4-methoxyphenyl (B3050149) moiety, and the introduction of bioisosteric substituents.

The nicotinamide ring offers several positions for chemical modification. The chlorine atom at the 6-position is a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For instance, displacement of the chloride with amines, alcohols, or thiols can lead to a diverse array of 6-substituted nicotinamide derivatives.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule. Modifications at other positions on the nicotinamide ring, while potentially more challenging, could also be explored to fine-tune the compound's properties. The proper orientation of the nicotinamide ring is often important for its interactions, and modifications can influence this. nih.gov

The table below summarizes potential modifications on the nicotinamide ring.

| Position | Type of Modification | Potential Reagents | Resulting Functional Group |

| 6 | Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy/Aryloxy, Thioether |

| Ring Nitrogen | Quaternization | Alkyl halides (R-X) | Pyridinium salt |

The 4-methoxyphenyl group provides another avenue for structural diversification. The methoxy group can be cleaved to yield a phenol, which can then be further functionalized through etherification or esterification. The aromatic ring itself is amenable to electrophilic substitution reactions, such as nitration, halogenation, or acylation, although the directing effects of the amide and methoxy substituents would need to be considered.

Additionally, the entire 4-methoxyphenyl moiety can be replaced with other substituted aryl or heteroaryl groups. This can be achieved by starting the synthesis with different anilines. For example, using anilines with different substitution patterns on the phenyl ring would lead to a library of analogues with varied electronic and steric properties.

The following table outlines potential structural variations of the 4-methoxyphenyl moiety.

| Modification Site | Type of Reaction | Potential Reagents | Resulting Structure |

| Methoxy Group | Demethylation | BBr3, HBr | Phenol |

| Aromatic Ring | Electrophilic Substitution | HNO3/H2SO4, Br2, Acyl chloride/AlCl3 | Nitro, Bromo, Acyl substituted phenyl |

| Entire Moiety | Amide Formation with different anilines | Various substituted anilines | N-Aryl/Heteroaryl nicotinamides |

Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. u-tokyo.ac.jp This principle can be applied to the derivatization of this compound.

For example, the chlorine atom at the 6-position could be replaced with other halogens (F, Br, I) or with bioisosteres such as a trifluoromethyl group (CF3) or a cyano group (CN). These substitutions can significantly alter the electronic nature and lipophilicity of the molecule.

The methoxy group on the phenyl ring could be replaced with other bioisosteric groups like a hydroxyl, thiol, or a small alkyl group. u-tokyo.ac.jp The amide linker itself could be replaced with other divalent isosteres, such as a sulfonamide or a reverse amide, to explore different chemical spaces.

The table below provides examples of bioisosteric replacements for different parts of the molecule.

| Original Group | Bioisosteric Replacement(s) | Rationale |

| 6-Chloro | F, Br, I, CF3, CN | Modulate electronic properties and lipophilicity |

| 4-Methoxy | OH, SH, CH3, NH2 | Alter hydrogen bonding potential and size |

| Amide Linker (-CONH-) | Sulfonamide (-SO2NH-), Reverse Amide (-NHCO-) | Change geometry and electronic character |

Structure Activity Relationship Sar Studies of 6 Chloro N 4 Methoxyphenyl Nicotinamide and Its Analogs

Rational Design and Synthesis of Analogs for SAR Probing

The rational design and synthesis of analogs of 6-chloro-N-(4-methoxyphenyl)nicotinamide involve systematic modifications of its chemical scaffold to probe the impact of various structural changes on its biological performance.

The synthesis of analogs often begins with the modification of the core nicotinamide (B372718) structure. Key positions for substitution include the chlorine atom at the 6-position of the pyridine (B92270) ring and various positions on the N-phenyl ring. For instance, studies on related nicotinamide derivatives have shown that substituting the chlorine at the 6-position with other halogens or small alkyl groups can significantly influence biological activity. mdpi.com

The general synthetic route to N-substituted nicotinamides involves the reaction of a nicotinoyl chloride with a corresponding aniline. In the case of this compound, this would involve the reaction of 6-chloronicotinoyl chloride with 4-methoxyaniline. Analogs can be synthesized by using different substituted anilines or by modifying the 6-chloronicotinic acid starting material.

Table 1: Examples of Systematic Variation of Substituents in Nicotinamide Analogs

| Analog | R1 (Position 6) | R2 (N-phenyl group) | Observed Activity Trend |

| Parent Compound | Cl | 4-OCH3-phenyl | Reference activity |

| Analog 1 | Br | 4-OCH3-phenyl | Activity may increase or decrease depending on the target |

| Analog 2 | CH3 | 4-OCH3-phenyl | Often leads to a change in steric and electronic properties, impacting binding |

| Analog 3 | Cl | 4-F-phenyl | Introduction of an electron-withdrawing group can alter activity |

| Analog 4 | Cl | 2,4-di-OCH3-phenyl | Additional substitutions can probe the size and electronic requirements of the binding pocket |

Note: The activity trends are illustrative and based on general observations in medicinal chemistry, as specific data for this compound analogs is limited.

Substitutions on the N-phenyl ring of the nicotinamide scaffold play a crucial role in modulating biological activity. The nature, position, and size of these substituents can affect the compound's interaction with its biological target. For example, the methoxy (B1213986) group at the 4-position of the phenyl ring in the parent compound is a key feature. Its replacement with other groups, such as halogens, alkyls, or trifluoromethyl groups, can provide insights into the electronic and steric requirements of the binding site. nih.gov

Studies on other N-aryl nicotinamides have demonstrated that electron-donating or electron-withdrawing groups on the aromatic ring can significantly alter the compound's potency and selectivity. nih.gov For instance, the introduction of a trifluoromethyl group can enhance lipophilicity and potentially improve cell permeability.

Table 2: Impact of Aromatic Ring Substitutions on the Activity of Nicotinamide Analogs

| Substitution on N-phenyl ring | Electronic Effect | Steric Effect | Potential Impact on Activity |

| 4-OCH3 (parent) | Electron-donating | Moderate | Establishes a baseline for activity |

| 4-F | Electron-withdrawing | Small | Can form favorable halogen bonds and alter electronic interactions |

| 4-CF3 | Strongly electron-withdrawing | Large | May increase binding affinity through hydrophobic interactions |

| 3,4-di-Cl | Electron-withdrawing | Moderate | Can explore additional binding pockets and enhance potency |

This table is a generalized representation of the effects of aromatic substitutions based on known principles of medicinal chemistry.

The amide bond in this compound serves as a linker between the pyridine and phenyl rings. Modifications to this linker, such as replacing it with a thioamide, ester, or a more rigid cyclic structure, can provide valuable SAR information. researchgate.net These changes can alter the compound's conformational flexibility and its ability to adopt the optimal geometry for binding to its target.

Conformationally restricted analogs, where the amide linker is incorporated into a ring system, can help to identify the bioactive conformation of the molecule. By reducing the number of rotatable bonds, these analogs can have higher affinity and selectivity for their target. nih.gov

Correlation of Molecular Features with Preclinical Biological Activity Profiles

The preclinical biological activity of this compound and its analogs is correlated with their molecular features to develop predictive models for designing more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with their observed biological activity. researchgate.net

A typical QSAR equation might take the form:

log(1/C) = a(logP) + b(σ) + c(Es) + d

Where:

C is the concentration of the compound required to produce a specific biological effect.

logP is a measure of the compound's lipophilicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

These models can then be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources.

While this compound itself is achiral, the introduction of chiral centers into its analogs can have a profound impact on their biological activity. Stereoisomers of a chiral compound can exhibit different potencies, efficacies, and even different types of biological activity due to the three-dimensional nature of drug-receptor interactions.

If an analog of this compound were to be synthesized with a chiral center, for example, by introducing a stereocenter in a substituent, it would be crucial to separate and test the individual enantiomers. This is because one enantiomer may be significantly more active than the other, or they may have different pharmacological profiles. The stereochemistry of nicotinamide cofactors is known to be critical for their enzymatic reactions. acs.org

Pharmacophore Modeling and Ligand-Based Drug Design Initiatives for this compound Scaffolds

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry used to identify the essential structural features required for a molecule's biological activity. dovepress.com These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. frontiersin.org For scaffolds related to this compound, these initiatives focus on elucidating the key chemical features that govern their interaction with therapeutic targets, such as various kinases, and using this information to design novel, more potent analogs. nih.govtandfonline.com

The process begins with the generation of a pharmacophore model, which is an abstract three-dimensional arrangement of essential molecular features. nih.gov For a series of active compounds like nicotinamide derivatives, a ligand-based pharmacophore model is developed by superimposing the structures and identifying common chemical features that are critical for their activity. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

In the context of nicotinamide-based scaffolds, which have been investigated as inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and nicotinamide N-methyltransferase (hNNMT), specific pharmacophoric features have been identified. nih.govnih.gov For instance, the pyridine ring often acts as a key interaction point in the hinge region of kinases, while the amide linkage provides crucial hydrogen bonding opportunities. nih.govnih.gov The terminal aromatic ring, such as the 4-methoxyphenyl (B3050149) group in the title compound, typically occupies a hydrophobic pocket. tandfonline.com

A hypothetical pharmacophore model for the this compound scaffold can be constructed based on these principles. The model would highlight the critical features necessary for biological activity, guiding the design of new derivatives.

Interactive Data Table: Hypothetical Pharmacophore Model Features

Below is a representation of the key pharmacophoric features identified from studies on analogous nicotinamide-based inhibitors.

| Pharmacophore Feature | Corresponding Moiety in this compound | Putative Role in Target Binding |

| Aromatic Ring (AR1) | Chlorinated Pyridine Ring | Interaction with hinge regions of kinases; π-π stacking. |

| Hydrogen Bond Acceptor (HBA1) | Pyridine Nitrogen | Forms hydrogen bond with backbone residues in the target's active site. |

| Hydrogen Bond Acceptor (HBA2) | Amide Carbonyl Oxygen | Acts as a key hydrogen bond acceptor. |

| Hydrogen Bond Donor (HBD1) | Amide N-H | Acts as a key hydrogen bond donor. |

| Aromatic Ring (AR2) / Hydrophobic (HY) | 4-methoxyphenyl Ring | Occupies a hydrophobic pocket; potential for additional interactions. |

Once a statistically significant pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases. researchgate.netmdpi.com This process filters for molecules that match the pharmacophoric features, allowing for the rapid identification of novel and structurally diverse compounds that are likely to be active. rsc.org The identified "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities with the target protein. nih.gov

Furthermore, these models are integral to three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.com By correlating the 3D properties of the molecules with their biological activities, 3D-QSAR models can predict the potency of newly designed compounds. dovepress.com This iterative process of pharmacophore modeling, virtual screening, and 3D-QSAR allows medicinal chemists to rationally design and prioritize the synthesis of new analogs of this compound with potentially improved efficacy and selectivity. frontiersin.org These computational initiatives are crucial for accelerating the discovery of new drug candidates based on the nicotinamide scaffold. niscpr.res.in

Molecular Mechanisms of Action and Biological Target Identification for 6 Chloro N 4 Methoxyphenyl Nicotinamide

In Vitro Biochemical and Cellular Assays for Target Elucidation

The initial stages of characterizing a bioactive compound involve a suite of in vitro biochemical and cellular assays. These experiments are fundamental in narrowing down the potential biological targets and understanding the compound's direct effects at a molecular and cellular level.

Enzyme Inhibition and Activation Assays

Enzyme assays are a cornerstone for identifying the molecular targets of new compounds. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. By determining whether a compound inhibits or activates a specific enzyme, researchers can gain insight into its mechanism of action. For nicotinamide (B372718) derivatives, this approach has been fruitful. For instance, novel nicotinamide derivatives have been synthesized and evaluated for their ability to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov

In a typical enzyme inhibition assay, the enzyme, its substrate, and varying concentrations of the inhibitor are combined, and the reaction rate is measured. The data generated allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative Enzyme Inhibition Data for a Nicotinamide Derivative (Compound 4b) Against Fungal SDH

| Parameter | Value |

|---|---|

| Target Enzyme | Succinate Dehydrogenase (SDH) |

| Test Organism | Botrytis cinerea |

This table illustrates the type of data obtained from enzyme inhibition assays, using a known nicotinamide derivative as an example.

Furthermore, studies on nicotinamide itself have shown that it can inhibit human P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1, through the coordination of its pyridine (B92270) nitrogen atom with the heme iron of the enzyme. Such mechanistic details are crucial for understanding potential drug-drug interactions.

Receptor Binding and Modulation Studies

Receptor binding assays are used to determine if a compound interacts with a specific receptor and to quantify the affinity of this interaction. creative-bioarray.com These assays are critical in drug discovery, especially for identifying compounds that can act as agonists or antagonists for a particular receptor. creative-bioarray.com G-protein coupled receptors (GPCRs) are a major class of drug targets, and binding assays are frequently employed to screen for compounds that modulate their activity. creative-bioarray.com

Radioligand binding assays are a common format where a radiolabeled ligand known to bind to the receptor is used in a competitive assay with the test compound. merckmillipore.com The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). The cloning of a G protein-coupled receptor (GPR109A) that responds to nicotinic acid has been pivotal in understanding its mechanism of action. nih.gov

Table 2: Hypothetical Receptor Binding Affinity for 6-chloro-N-(4-methoxyphenyl)nicotinamide

| Receptor Target | Ligand Type | Binding Affinity (Ki) |

|---|---|---|

| GPR109A | Agonist | 50 nM |

| GPR109B | Agonist | 120 nM |

This table presents hypothetical data to illustrate the results from receptor binding and modulation studies, as specific data for the compound is not available.

High-Throughput Screening (HTS) for Cellular Responses

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific cellular response. nih.gov These assays can be designed to measure a wide range of cellular events, including cell viability, proliferation, apoptosis, or the expression of a reporter gene. selectscience.net HTS is a key strategy in the initial stages of drug discovery to identify compounds with desired biological activities. nih.govnih.gov

Once a hit is identified through a phenotypic screen, further studies are required for target deconvolution to understand its mechanism of action. nih.gov The success of an HTS campaign relies on the development of robust and reproducible assays in miniaturized formats. nih.gov

Identification and Validation of Specific Molecular Targets

Following the initial characterization through in vitro assays, more advanced techniques are employed to definitively identify and validate the specific molecular targets of a compound. These methods provide direct evidence of the physical interaction between the compound and its target protein(s) within a complex biological system.

Affinity Proteomics and Chemical Probe Strategies

Affinity proteomics and chemical probe strategies are powerful methods for identifying the direct binding partners of a small molecule from a complex mixture of proteins, such as a cell lysate. drughunter.com These approaches typically involve modifying the compound of interest to create a "chemical probe" that can be used to "fish out" its target proteins. drughunter.comfrontiersin.org

One common technique is affinity chromatography, where the small molecule is immobilized on a solid support (e.g., beads). nih.gov When a cell lysate is passed over this support, the target protein(s) bind to the immobilized molecule and can be subsequently isolated and identified using mass spectrometry. nih.gov

Another approach is activity-based protein profiling (ABPP), which uses reactive probes that covalently bind to the active site of specific enzyme families. researchgate.net Competitive ABPP can then be used to identify enzyme targets of a compound by assessing its ability to prevent the binding of the activity-based probe.

Table 3: Common Techniques in Affinity Proteomics for Target Identification

| Technique | Principle | Advantages |

|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding proteins from lysate. nih.gov | Direct identification of binding partners. drughunter.com |

| Activity-Based Protein Profiling (ABPP) | Reactive probes label active sites of enzyme families. researchgate.net | Identifies targets based on functional activity. researchgate.net |

This table summarizes key chemical proteomics strategies used for molecular target identification.

Genetic Manipulation and Knockdown/Knockout Studies in Model Systems

Genetic manipulation techniques are crucial for validating that the identified target is responsible for the observed biological effects of the compound. wjbphs.com These methods involve altering the expression of the target gene in model systems, such as cultured cells or organisms, and observing how this affects the cellular response to the compound. licorbio.com

RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to achieve a temporary "knockdown" of the target gene's expression. licorbio.com If reducing the amount of the target protein diminishes the effect of the compound, it provides strong evidence that the protein is indeed the relevant target.

More recently, CRISPR-Cas9 gene-editing technology has enabled the creation of "knockout" cell lines or organisms where the target gene is permanently inactivated. selectscience.netbiocompare.com Comparing the response of these knockout models to the wild-type counterparts in the presence of the compound is a powerful validation strategy. nih.govhorizondiscovery.com For example, if a compound is toxic to wild-type cells but knockout cells are resistant, it confirms the target's role in the compound's mechanism of action. nih.gov

Table 4: Illustrative Results from a CRISPR Knockout Validation Study

| Cell Line | Target Gene | Compound Treatment | Cellular Outcome |

|---|---|---|---|

| Wild-Type | Present | This compound | Decreased Cell Viability |

This table provides a hypothetical example of how genetic manipulation studies can be used to validate a drug target.

Target Deconvolution Methodologies

Target deconvolution is a critical process in drug discovery that aims to identify the specific molecular targets of a bioactive compound. nih.gov This is particularly important for compounds identified through phenotypic screening, where the biological effect is observed without prior knowledge of the target. Methodologies for target deconvolution are diverse and can include computational approaches, which predict targets based on chemical similarity to known ligands, as well as experimental strategies. wikipedia.org

Experimental approaches often involve affinity chromatography, where the compound is immobilized to a matrix to capture its binding partners from cell lysates. Other techniques include expression cloning-based methods, protein microarrays, and chemical proteomics, which can provide a broader view of the compound's interactions within a biological system. ijdvl.com Advances in 'omics' technologies, such as genomics and proteomics, have significantly enhanced the efficiency and scope of target deconvolution efforts. researchgate.net

Despite the availability of these methodologies, specific studies applying target deconvolution techniques to elucidate the molecular targets of this compound are not documented in the accessible scientific literature.

Elucidation of Downstream Signaling Pathways Modulated by this compound

The elucidation of downstream signaling pathways is essential for understanding the full scope of a compound's mechanism of action. This involves identifying the cascade of molecular events that are triggered following the interaction of the compound with its primary biological target(s). Research into related nicotinamide compounds has shown modulation of various pathways, including those involved in cellular energy metabolism and DNA repair. ijdvl.comnih.gov However, specific research detailing the downstream signaling pathways modulated by this compound is currently unavailable.

The analysis of cellular phenotypes provides insights into the physiological effects of a compound at the cellular level. Standard in vitro assays are used to assess changes in cell proliferation, apoptosis (programmed cell death), and migration. For instance, studies on nicotinamide, a related compound, have shown effects on cell proliferation and apoptosis in various cell lines. mdpi.commdpi.com

However, a review of the scientific literature reveals a lack of specific studies on the effects of this compound on cellular phenotypes such as proliferation, apoptosis, and migration in in vitro models.

Table 1: In Vitro Cellular Phenotype Analysis of this compound

| Cellular Phenotype | Cell Line | Outcome |

|---|---|---|

| Proliferation | Not Available | Data not available |

| Apoptosis | Not Available | Data not available |

Transcriptomic and proteomic profiling are powerful techniques used to obtain a global view of the changes in gene expression (RNA) and protein levels in a biological system in response to a compound. These 'omics' approaches can help to identify key modulated pathways and potential biomarkers. ontosight.ai Comprehensive transcriptomic and proteomic analyses have been instrumental in understanding the mechanisms of action for various therapeutic agents. ontosight.ai

There is currently no publicly available research that has utilized transcriptomic or proteomic profiling to investigate the biological effects of this compound.

Table 2: Transcriptomic and Proteomic Profiling for this compound

| Analysis Type | Biological System | Key Findings |

|---|---|---|

| Transcriptomic Profiling | Not Available | Data not available |

Determining the intracellular localization of a compound and its potential interactions with specific organelles is crucial for a complete understanding of its mechanism of action. Techniques such as fluorescence microscopy with labeled compounds or subcellular fractionation followed by analytical methods can be employed for this purpose. For example, studies on nicotinamide have explored its subcellular distribution and its role in mitochondrial function. nih.gov

As of now, there are no published studies that have investigated the intracellular localization or organelle-specific interactions of this compound.

Preclinical Biological Evaluations of 6 Chloro N 4 Methoxyphenyl Nicotinamide in Research Models

In Vitro Pharmacological Activity in Cell-Based Assay Systems

Potency and Efficacy Determination in Relevant Cell Lines (e.g., cancer cell lines)

No publicly available data could be found regarding the potency and efficacy of 6-chloro-N-(4-methoxyphenyl)nicotinamide in any cancer cell lines.

Selectivity Profiling against Off-Targets in vitro

There is no available information on the selectivity profile of this compound against off-targets.

Time-Dependent and Concentration-Dependent Effects in Cellular Models

No studies detailing the time-dependent or concentration-dependent effects of this compound in cellular models were identified.

In Vivo Studies in Non-Human Animal Models for Mechanistic Insights

Evaluation in Established Animal Models of Biological Processes

No research detailing the evaluation of this compound in established animal models for any biological processes has been found.

Pharmacokinetic Profiling and Disposition Studies in Animal Tissues

There are no available data on the pharmacokinetic profile or disposition of this compound in animal tissues.

Computational Chemistry and in Silico Approaches in the Study of 6 Chloro N 4 Methoxyphenyl Nicotinamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For nicotinamide (B372718) analogs, this is crucial for identifying potential protein targets and understanding the molecular basis of their activity.

Docking Simulations with Identified or Putative Biological Targets

The nicotinamide scaffold is a well-known pharmacophore that interacts with a variety of enzymes, particularly protein kinases and NAD⁺-dependent enzymes. Consequently, docking simulations for 6-chloro-N-(4-methoxyphenyl)nicotinamide would logically focus on targets where related nicotinamide derivatives have shown inhibitory activity. Prominent examples of such targets include:

Protein Kinases: Many nicotinamide derivatives are designed as kinase inhibitors. mdpi.comnih.gov Targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Bruton's tyrosine kinase (Btk) are frequently implicated in cancer and inflammatory diseases. mdpi.comnih.govnih.gov Docking studies for a novel nicotinamide-based derivative against VEGFR-2, for instance, have been performed to investigate its binding pattern within the enzyme's active site. mdpi.com

NAD⁺-Dependent Enzymes: Given its structural similarity to the nicotinamide portion of NAD⁺, the compound could be docked against enzymes like nicotinamidase or poly(ADP-ribose) polymerases (PARPs), which are involved in cellular metabolism and DNA repair. nih.govnih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, followed by the use of docking software to predict the most stable binding poses.

Analysis of Binding Poses and Interaction Networks

Once docking simulations are complete, the resulting poses are analyzed to understand the key interactions that stabilize the ligand-protein complex. This analysis is fundamental to rational drug design. For nicotinamide-based kinase inhibitors, interactions typically involve:

Hydrogen Bonds: The pyridine (B92270) nitrogen and amide group of the nicotinamide core can form critical hydrogen bonds with residues in the hinge region of the kinase ATP-binding pocket. For example, in a study of a nicotinamide derivative targeting VEGFR-2, a hydrogen bond was observed with the critical amino acid Cys917 in the hinge region. semanticscholar.org

Hydrophobic Interactions: The phenyl and methoxyphenyl rings of this compound would be expected to form hydrophobic interactions with nonpolar residues in the active site, contributing significantly to binding affinity. semanticscholar.org

Halogen Bonds: The chlorine atom at the 6-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

| Interaction Type | Potential Interacting Groups on Compound | Example Residues in Kinase Pocket |

| Hydrogen Bonding | Pyridine Nitrogen, Amide N-H, Amide C=O | Hinge Region (e.g., Cys, Ala) |

| Hydrophobic Interactions | Chloropyridine Ring, Methoxyphenyl Ring | Val, Ala, Leu, Ile |

| Halogen Bonding | Chlorine Atom | Carbonyl oxygens, electron-rich residues |

This table illustrates the hypothetical interactions for this compound based on studies of analogous compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and reveal important conformational changes in both the ligand and the protein. nih.govplos.orgmdpi.com

For a ligand like this compound, a 100-nanosecond or longer MD simulation can confirm whether the key interactions identified in docking are maintained. mdpi.commdpi.com Analysis of the simulation trajectory, by calculating metrics like the root-mean-square deviation (RMSD) of the ligand, can quantify the stability of its binding mode. nih.govplos.org Studies on other nicotinamide derivatives have successfully used MD simulations to establish the stability of ligand-protein complexes, thereby validating the docking results. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com This approach is particularly useful for optimizing lead compounds and designing new analogs with improved potency.

Development of Predictive QSAR Models for Biological Activity

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values against a specific kinase) is required. nih.gov The process involves:

Data Collection: Assembling a series of nicotinamide analogs with their corresponding activities.

Descriptor Calculation: Calculating various physicochemical and structural properties (descriptors) for each molecule.

Model Building: Using statistical methods, such as partial least squares regression, to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model development. nih.gov

A study on nicotinamide analogs as Btk inhibitors developed a robust QSAR model using a training set of 71 compounds and validated it with a test set of 25 compounds. nih.gov The statistical quality of such models is assessed by parameters like the coefficient of determination (r²) and the root mean square error of cross-validation (RMSECV). nih.gov

| Model Parameter | Description | Example Value for a Nicotinamide Analog QSAR Model nih.gov |

| r² | Coefficient of determination (Goodness of fit) | 0.743 |

| RMSEC | Root Mean Square Error of Calibration | 0.831 |

| RMSECV | Root Mean Square Error of Cross-Validation | 0.879 |

This table shows example statistical parameters used to validate a QSAR model, based on a study of Btk inhibitors. nih.gov

Application of QSAR Models for Virtual Library Design and Prioritization

Once a predictive QSAR model is developed and validated, it becomes a powerful tool for in silico drug design. frontiersin.org The model can be used to screen large virtual libraries of yet-to-be-synthesized nicotinamide analogs. nih.gov This process, known as virtual screening, allows researchers to:

Predict the biological activity of thousands of potential compounds computationally. tandfonline.com

Prioritize a smaller, more manageable number of the most promising candidates for chemical synthesis and experimental testing. researchgate.net

Guide the design of new analogs by identifying which structural modifications are likely to increase or decrease activity, based on the model's interpretation. frontiersin.org

This approach significantly accelerates the drug discovery process by focusing laboratory resources on compounds with the highest probability of success, as demonstrated in the design of targeted kinase inhibitor libraries where QSAR models achieved significant enrichment in hit rates compared to control groups. nih.gov

Chemoinformatics and Database Mining for Related Nicotinamide Scaffolds

Chemoinformatics involves the use of computational methods to analyze chemical data, which is essential for understanding the broader context of a specific compound like this compound. By mining large chemical databases (e.g., PubChem, ChEMBL, ZINC), researchers can explore the chemical space occupied by related nicotinamide scaffolds. nih.gov

This process allows for several key analyses:

Structure-Activity Relationship (SAR) Studies : By identifying and analyzing analogs of this compound with known biological activities, researchers can build SAR models. nih.govnih.govmdpi.comresearchgate.netmdpi.com These models help to elucidate which structural modifications on the nicotinamide or the phenyl ring are likely to enhance potency, selectivity, or improve ADME properties. For instance, studies on other nicotinamide derivatives have shown how modifications to the carboxamide group or substitutions on the pyridine ring can significantly alter biological activity. nih.govnih.gov

Scaffold Hopping and Novelty Assessment : Database mining can reveal whether the 6-chloro-nicotinamide core coupled with a 4-methoxyphenyl (B3050149) group is a novel combination or a well-explored scaffold. This helps in assessing the patentability and originality of the compound series.

Target Identification : By comparing the structural features of this compound to ligands with known protein targets, chemoinformatic tools can generate hypotheses about its potential biological targets. This is particularly useful for identifying potential off-target effects or for repurposing the scaffold for new therapeutic indications.

The nicotinamide scaffold itself is a well-established pharmacophore found in numerous approved drugs and bioactive molecules, often acting as a bioisostere for other aromatic systems or participating in key hydrogen bonding interactions with protein targets. researchgate.net Computational analysis of this scaffold across diverse databases confirms its "privileged" status in medicinal chemistry, highlighting its versatility and success in drug design.

Emerging Research Applications and Future Directions for 6 Chloro N 4 Methoxyphenyl Nicotinamide in Chemical Biology

Potential Role as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. The structure of 6-chloro-N-(4-methoxyphenyl)nicotinamide makes it a candidate for development as a chemical probe due to the synthetic tractability of the nicotinamide (B372718) scaffold, allowing for the introduction of reporter tags or reactive groups.

Target validation is the process of confirming that a specific biological molecule is directly involved in a disease process and is a viable point for therapeutic intervention. For a compound like this compound, if it demonstrates a biological effect, its utility as a chemical probe would be to identify its specific molecular target(s).

Target deconvolution strategies that could involve this compound include:

Affinity-based proteomics: The core structure could be modified with a linker and a reactive group to create an affinity-based probe. This probe would be used to covalently label its binding partners in a cell lysate or living cells. The labeled proteins are then isolated and identified using mass spectrometry, thus revealing the compound's direct targets.

Competitive Binding Assays: If a primary target is hypothesized, the compound can be used in competition assays against known ligands to confirm binding and determine affinity.

The nicotinamide scaffold is known to mimic the nicotinamide portion of NAD+, making it a privileged structure for enzymes that use this cofactor, such as PARPs and sirtuins. Therefore, a key area for target validation studies would be to screen this compound against panels of NAD+-dependent enzymes.

Phenotypic screening involves testing compounds for their ability to produce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. This approach is valuable for discovering first-in-class medicines and for identifying novel biological pathways.

This compound could be included in diverse phenotypic screening campaigns, such as:

Anti-proliferative screens against various cancer cell lines.

Antimicrobial screens against pathogenic bacteria and fungi. For instance, related nicotinamide derivatives have shown promise as succinate (B1194679) dehydrogenase inhibitors, a mechanism that confers fungicidal activity. nih.gov

Neuroactivity screens using neuronal cell models to identify compounds that affect processes like neurite outgrowth or protect against neurotoxins.

A successful "hit" from a phenotypic screen would designate this compound as a valuable tool for subsequent target deconvolution studies to understand its mechanism of action.

Exploration of Novel Biological Activities Beyond Initial Hypotheses (mechanistic focus only)

While the initial interest in a nicotinamide derivative might stem from its potential to interact with NAD+-utilizing enzymes, the unique substitutions on this compound could impart novel biological activities. Research into related scaffolds provides clues to potential mechanisms that could be investigated.

Inhibition of Succinate Dehydrogenase (SDH): Some novel nicotinamide derivatives have been designed as fungicides that act by inhibiting the SDH enzyme in the mitochondrial respiratory chain. nih.gov Molecular docking studies of these compounds suggest that the nicotinamide core can bind effectively within the enzyme's active site. nih.gov Exploration of this compound for SDH inhibition would be a logical extension of this research, focusing on its ability to disrupt the mitochondrial tricarboxylic acid cycle. nih.gov

Herbicidal Activity: A series of N-(arylmethoxy)-2-chloronicotinamides have been synthesized and shown to possess excellent herbicidal activity against certain weeds. nih.gov The mechanism, while not fully elucidated in all cases, often involves the disruption of essential plant-specific biochemical pathways. The structure-activity relationships derived from such studies could guide the investigation of this compound as a potential herbicide.

Dopamine Receptor Modulation: The 1-phenylbenzazepine scaffold, which has some structural similarities to the N-aryl nicotinamide core, has been explored for its interaction with dopamine receptors. mdpi.com Specifically, analogs with a 6-chloro substitution have been identified as dopamine D1 receptor antagonists. mdpi.com This suggests a potential, though speculative, avenue for investigating this compound for activity at G-protein coupled receptors, including dopamine receptors.

The table below summarizes potential biological activities and the mechanistic focus for investigation.

| Potential Biological Activity | Mechanistic Focus | Basis for Hypothesis |

| Antifungal | Inhibition of the Succinate Dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. | Activity of related nicotinamide derivatives with diarylamine-modified scaffolds. nih.gov |

| Herbicidal | Disruption of essential plant biological pathways. | Activity of N-(arylmethoxy)-2-chloronicotinamide analogs. nih.gov |

| Neuroactivity | Antagonism or modulation of neurotransmitter receptors, such as the Dopamine D1 receptor. | SAR studies on 6-chloro-1-phenylbenzazepines. mdpi.com |

Strategies for Optimization of Research Leads Based on the this compound Scaffold

Should this compound emerge as a "hit" from a screening campaign, its structure would serve as a starting point for a lead optimization program. The goal is to systematically modify the molecule to improve its desired properties while minimizing undesirable ones.

For the this compound scaffold, an MPO approach would involve:

Defining a Property Profile: Establishing target criteria for all essential parameters (e.g., IC₅₀ < 100 nM, solubility > 50 µM, etc.).

Building Predictive Models: Using computational tools to predict the properties of virtual analogs of the lead compound.

Systematic Modification: Synthesizing and testing a small, focused set of new compounds with modifications at key positions:

The chloro-pyridine ring: Exploring other halogens or small alkyl groups at the 6-position.

The methoxyphenyl ring: Investigating the effect of moving the methoxy (B1213986) group (ortho, meta) or replacing it with other substituents to modulate electronic and steric properties.

The table below illustrates a hypothetical MPO scoring for analogs of the parent scaffold.

| Compound | Modification | Potency (IC₅₀, nM) | Solubility (µM) | Metabolic Stability (t½, min) | Overall MPO Score (0-1) |

| Parent Scaffold | - | 250 | 35 | 20 | 0.55 |

| Analog A | 4-methoxy -> 4-fluoro | 400 | 60 | 25 | 0.60 |

| Analog B | 6-chloro -> 6-methyl | 200 | 20 | 45 | 0.75 |

| Analog C | 4-methoxy -> 4-trifluoromethoxy | 80 | 5 | 15 | 0.40 |

Fragment-Based Drug Discovery (FBDD) is an alternative approach to hit identification that screens libraries of very small molecules ("fragments," typically with a molecular weight < 300 Da) against a biological target. nih.gov These fragments usually have weak binding affinity but provide efficient starting points for building more potent, drug-like molecules. nih.govyoutube.com

The this compound scaffold itself is likely too large to be considered a "fragment." However, its structure can be viewed through the lens of FBDD principles. It can be deconstructed into two primary fragments:

Fragment 1: 6-chloronicotinamide

Fragment 2: Anisole (methoxybenzene) or p-anisidine (B42471)

An FBDD campaign could have hypothetically identified these or similar fragments binding to adjacent pockets in a target protein. The optimization strategy would then involve linking these fragments to create a single, more potent molecule. youtube.com If this scaffold is a starting point, FBDD principles can still guide its optimization. For example, if structural information (e.g., from X-ray crystallography) shows that the methoxyphenyl group is not in an optimal position, it could be replaced with a different fragment identified through a new screen to better fill the binding pocket. This "fragment growing" or "merging" strategy is a core tenet of FBDD. youtube.com

Integration with Advanced Research Technologies and Methodologies

The exploration of this compound in chemical biology is poised for significant advancement through its integration with state-of-the-art research technologies. These methodologies facilitate the rapid and intelligent investigation of the compound's biological activities and potential mechanisms of action, accelerating the journey from initial observation to validated biological probe. The synergy between automated screening platforms and computational intelligence offers a powerful paradigm for elucidating the compound's role in complex biological systems.

High-Throughput and High-Content Screening Methodologies

High-Throughput Screening (HTS) and High-Content Screening (HCS) represent cornerstone technologies in modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. While specific large-scale screening campaigns centered on this compound are not yet widely published, the established success of these methods for analogous nicotinamide-related compounds provides a clear blueprint for its future investigation.

Research into modulators of enzymes involved in nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis demonstrates the power of HTS. For instance, a bioluminescent HTS assay was developed to identify inhibitors of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), a key enzyme in the NAD+ salvage pathway. nih.gov This assay was formatted for 384-well plates to facilitate automated screening of chemical libraries. nih.gov In a representative screen, this methodology was used to evaluate a collection of 912 compounds from the National Cancer Institute (NCI), leading to the identification of 20 initial hits that exhibited greater than 35% inhibition at a concentration of 20 µM. nih.gov Such an approach could be readily adapted to discover protein targets for this compound by screening it against panels of purified enzymes or in cell-based pathway assays.

Similarly, cell-based screening approaches have proven effective for closely related structures. A compound with a similar core structure, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, was identified through cell assay screening and showed promising cytotoxic activity against several human tumor cell lines, with GI50 values in the low micromolar range. nih.gov This highlights the utility of phenotypic screening to uncover biological activities without prior knowledge of a specific molecular target.

Table 1: Representative High-Throughput Screening Campaign for a Nicotinamide-Related Enzyme Target nih.gov

| Parameter | Description |

|---|---|

| Target Enzyme | Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) |

| Assay Format | Bioluminescent, 384-well plate |

| Compound Library | NCI Mechanistic Diversity Set II & Approved Oncology Set VI |

| Compounds Screened | 912 |

| Screening Concentration | 20 µM |

| Hit Criterion | > 35% inhibition of enzyme activity |

| Confirmed Hits | 20 |

Future research directions would involve deploying this compound in both target-based HTS campaigns against enzyme families known to interact with nicotinamide-like scaffolds and in phenotypic HCS assays. HCS, with its ability to generate multiparametric readouts from imaging, could simultaneously assess the compound's effects on cell morphology, organelle health, and the localization of specific proteins, providing deep insights into its mechanism of action.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in silico prediction of a compound's biological activity, physicochemical properties, and potential for optimization. nih.govresearchgate.net These computational tools are particularly valuable for designing novel analogs and prioritizing compounds for synthesis and testing, thereby saving significant time and resources. nih.gov For a molecule like this compound, AI and ML can be applied to predict its potential biological targets and to guide the design of derivatives with improved potency and selectivity.

A key application of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach has been successfully applied to nicotinamide analogs to design potential inhibitors of Bruton's tyrosine kinase (Btk), an important therapeutic target. nih.gov In one such study, a four-dimensional QSAR model was built using a training set of 71 nicotinamide compounds and validated with an external test set of 25 compounds. nih.gov The resulting model demonstrated strong predictive power, which was then used to predict the potency of newly designed compounds. nih.gov

Another QSAR study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives found that inhibitory activity was dependent on the hydrophobicity and shape of substituents on the molecule. nih.gov These findings are critical as they identify the specific physicochemical properties that can be tuned to modulate biological activity.

The predictive power of these models relies on sophisticated ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov These algorithms learn patterns from large datasets of chemical structures and their associated bioactivities. plos.org For example, ML classifiers using molecular fingerprints, such as PaDEL descriptors, have achieved high accuracy (91-93%) in predicting the bioactivity of compounds against therapeutic targets. plos.org Such a model could be trained on existing data for nicotinamide derivatives to predict the likely activity profile of this compound.

Table 2: Parameters of a Representative QSAR Model for Nicotinamide Analogs nih.gov

| Parameter | Description |

|---|---|

| Compound Class | Nicotinamide Analogs as Btk Modulators |

| Modeling Method | Receptor-dependent 4D-QSAR |

| ML Algorithms | Genetic Function Approximation, Partial Least Squares Regression |

| Training Set Size | 71 compounds |

| Test Set Size | 25 compounds |

| Model Correlation (r²) | 0.743 |

| Predictive Power (Q²) | 0.701 |

The future integration of AI and ML in the study of this compound will likely involve de novo drug design, where generative models propose novel molecular structures based on a desired activity profile. nih.govspringernature.com Furthermore, ML models can predict ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early-stage filtering of compounds that are unlikely to be successful in later stages of development. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NAD+) |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine |

| 2,3-Dibromo-1,4-naphthoquinone |

Conclusion and Broader Impact of Research on 6 Chloro N 4 Methoxyphenyl Nicotinamide

Summary of Key Academic Findings and Mechanistic Insights

Although specific mechanistic studies on 6-chloro-N-(4-methoxyphenyl)nicotinamide are not prominent, research on analogous nicotinamide (B372718) derivatives provides insights into the potential biological activities and key findings that drive research in this area. Nicotinamide derivatives are widely explored for their diverse biological activities, which are heavily influenced by the nature and position of substituents on the pyridine (B92270) and amide groups.

Herbicidal and Fungicidal Activity: Studies have shown that modifying the nicotinamide scaffold can lead to potent agrochemicals. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides demonstrated excellent herbicidal activity nih.gov. Another study detailed the synthesis of novel nicotinamide derivatives that act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism that confers fungicidal properties nih.gov. The IC50 value for one such derivative, compound 4b, was 3.18 µM, indicating potent enzymatic inhibition comparable to the commercial fungicide boscalid nih.gov.

Enzyme Inhibition: The core structure of nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in countless cellular processes nih.govnih.govebi.ac.uk. Synthetic derivatives are often designed to interact with NAD+-dependent enzymes. Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, uses NAD+ as a substrate, and nicotinamide itself is a PARP inhibitor ebi.ac.uknih.gov. Research into derivatives aims to create more potent and selective inhibitors for therapeutic applications, such as sensitizing cancer cells to radiation or chemotherapy ebi.ac.uk.

Structure-Activity Relationships (SAR): Research on related chemical series, such as 6-chloro-1-phenylbenzazepines, highlights the importance of the chloro-substituent for enhancing affinity to biological targets like the dopamine D1 receptor mdpi.com. The systematic modification of different parts of a core scaffold allows researchers to build SAR models, which are crucial for optimizing lead compounds in drug discovery nih.govmdpi.com.

Interactive Table: Examples of Biologically Active Nicotinamide Derivatives

| Compound Class | Key Structural Features | Biological Activity | Mechanism of Action |

|---|---|---|---|

| N-(arylmethoxy)-2-chloronicotinamides | 2-chloro substitution on the pyridine ring | Herbicidal | Not specified |

| Diaryl-amine modified nicotinamides | Diarylamine scaffold | Fungicidal | Succinate Dehydrogenase (SDH) Inhibition |

| General Nicotinamide | Core nicotinamide structure | PARP Inhibition | Competitive inhibition at the NAD+ binding site |

Contribution to the Fundamental Understanding of Nicotinamide Chemistry and Biological Interactions

The study of synthetic nicotinamide derivatives like this compound significantly contributes to the fundamental understanding of chemistry and biology.

Nicotinamide and its parent, vitamin B3, are the biosynthetic precursors to NAD+, NADP+, and their reduced forms (NADH, NADPH) nih.gov. This pool of cofactors is central to all life, participating in metabolism, energy production (ATP synthesis), redox homeostasis, and DNA repair nih.govnih.govwikipedia.orgmdpi.com.

Research into synthetic analogs of nicotinamide serves several key purposes:

Probing Biological Pathways: Synthetic analogs are invaluable as molecular tools to investigate the function of NAD+-dependent enzymes nih.govnih.gov. By designing molecules that selectively inhibit or activate specific enzymes, researchers can dissect complex cellular signaling and metabolic pathways nih.gov.

Expanding Chemical Space: The synthesis of novel derivatives expands the known chemical space and provides new molecular architectures for drug discovery and agrochemical development nih.govnih.govmdpi.comresearchgate.net. The development of new synthetic routes and methodologies contributes to the broader field of organic chemistry nih.govresearchgate.netmdpi.com.

Understanding Molecular Recognition: Studying how derivatives with different substituents bind to target proteins (like enzymes or receptors) provides deep insights into the principles of molecular recognition. This knowledge helps in the rational design of new molecules with improved potency, selectivity, and other desirable properties.

Interactive Table: Key Components of the NAD+ Metabolome

| Abbreviation | Full Name | Role |

|---|---|---|

| NAD+ | Nicotinamide Adenine Dinucleotide | Coenzyme in redox reactions, substrate for PARPs, sirtuins |

| NADH | Nicotinamide Adenine Dinucleotide (Reduced) | Electron carrier in cellular respiration |

| NADP+ | Nicotinamide Adenine Dinucleotide Phosphate (B84403) | Coenzyme in anabolic reactions and antioxidant defense |

| NAM | Nicotinamide | Precursor for NAD+ synthesis (salvage pathway), PARP inhibitor |

| NMN | Nicotinamide Mononucleotide | Direct precursor to NAD+ |

Future Research Avenues and Unanswered Questions in Chemical Biology

The study of nicotinamide analogs opens up numerous avenues for future research. The field is rich with unanswered questions, and compounds like this compound could serve as starting points for new investigations.

Selective Enzyme Modulation: A major goal is to develop highly selective inhibitors or activators for specific NAD+-utilizing enzymes. For example, the PARP family has multiple members with distinct biological roles; isoform-selective inhibitors could lead to more effective therapies with fewer side effects nih.gov.

Target Identification: A new synthetic compound with an interesting biological effect presents the challenge of identifying its molecular target(s). Modern chemical biology techniques, such as activity-based protein profiling and chemoproteomics, can be employed to find the proteins that a molecule like this compound interacts with in cells.

NAD+ Metabolism in Disease: The links between NAD+ levels and age-related diseases are an intense area of research mdpi.com. There are still many unanswered questions about how NAD+ metabolism is dysregulated in different tissues and how it can be therapeutically manipulated. Nicotinamide analogs could be used as chemical probes to study these processes nih.govnih.gov.

Non-canonical NAD+ Functions: Recently, NAD+ has been found attached to the 5' end of some cellular RNAs, creating "NAD-capped RNAs." The biological function of this modification is largely unknown and represents a major unanswered question in the field nih.govnih.gov. Synthetic NAD+ analogs are critical tools for studying the enzymes that add or remove these caps and for understanding their impact on RNA stability and translation nih.gov.

Ethical Considerations in General Chemical Biology Research Practices

Chemical biology research, from the synthesis of new molecules to their biological evaluation, is governed by a stringent set of ethical principles designed to ensure the responsible conduct of science.

Responsibility in Synthesis and Application: Chemists create thousands of new substances annually. While many are beneficial, every new molecule is a potential threat to health or the environment nih.gov. Researchers have an ethical obligation to consider the potential dual-use nature of their work—whether a compound could be misapplied to pose a threat to public health, agriculture, or safety—and to report such concerns nih.govacs.org.

Research Integrity: The foundation of scientific progress rests on integrity. This includes the honest collection and reporting of data, avoiding fabrication or plagiarism, and providing a full account of the methods used so that others can reproduce the work acs.orgifcc.org. Co-authorship should be limited to those who have made significant scientific contributions and share responsibility for the results acs.org.